Sodium propionate-3-13C
Overview
Description
Sodium propionate-3-13C, also known as propionic acid-3-13C sodium salt, is a stable isotope-labeled compound. It is a derivative of sodium propionate where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed metabolic and kinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-3-13C can be synthesized through the neutralization of propionic acid-3-13C with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to yield the solid this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The isotopically labeled propionic acid is first prepared through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carbon dioxide and water.
Reduction: Although less common, it can be reduced under specific conditions to yield propanol.
Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol.
Substitution: Various substituted propionate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium propionate-3-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of propionate metabolism in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of propionate-based drugs.
Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for detailed analysis.
Mechanism of Action
The mechanism of action of sodium propionate-3-13C is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate. The carbon-13 isotope allows researchers to track its movement and transformation through various metabolic processes using techniques like NMR spectroscopy. This provides insights into the molecular targets and pathways involved in propionate metabolism.
Comparison with Similar Compounds
- Sodium propionate-1-13C
- Sodium propionate-2-13C
- Propionic acid-1-13C
- Propionic acid-2-13C
- Propionic acid-3-13C
Comparison: Sodium propionate-3-13C is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling provides distinct advantages in certain types of metabolic and kinetic studies where the position of the isotope can influence the interpretation of the results. Compared to other isotopically labeled propionates, this compound offers unique insights into the metabolic fate of the third carbon in propionate metabolism.
Properties
IUPAC Name |
sodium;(313C)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-YTBWXGASSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635685 | |
Record name | Sodium (3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158814-18-7 | |
Record name | Sodium (3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158814-18-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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